molecular formula C17H16N2O3S B4618316 allyl 2-(cinnamoylamino)-4-methyl-1,3-thiazole-5-carboxylate

allyl 2-(cinnamoylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4618316
M. Wt: 328.4 g/mol
InChI Key: QTNWATYVJZKKOV-MDZDMXLPSA-N
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Description

Allyl 2-(cinnamoylamino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiazole derivative that has shown promising results in various studies related to biochemistry and physiology.

Scientific Research Applications

Potential Antitumor Agents

A study explored the synthesis of allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids, highlighting an interest in the antitumor potential of such compounds. However, under the specific conditions employed, these compounds did not exhibit significant antitumor activity (Andreani et al., 1983).

Synthetic Methodologies

The chemo- and regioselective synthesis of alkyl-3-thiazoline carboxylates was carried out from corresponding thiazolidines, via a MnO2-mediated oxidation reaction under mild conditions, indicating the synthetic versatility of allyl-substituted thiazole compounds (Fernandez et al., 2001).

Formation of 5,6-Dihydro-1,3(4H)-thiazin-4-carboxylates

Research demonstrated the transformation of 4-allyl-1,3-thiazol-5(4H)-ones into methyl 5,6-dihydro-4,6-dimethyl-2-phenyl-1,3(4H)-thiazine-4-carboxylate, showcasing a reaction type common for 4-allyl-substituted 1,3-thiazol-5(4H)-ones and contributing to the knowledge of thiazine derivatives' synthesis (Jenny & Heimgartner, 1989).

Organoselenium- and Proton-Mediated Cyclization

A variety of allylic amides and thioamides were treated to yield 2-oxazolines and 2-thiazolines, indicating a method for synthesizing heterocycles from allylic compounds. This research opens pathways for creating diverse heterocyclic structures with potential biological applications (Engman, 1991).

properties

IUPAC Name

prop-2-enyl 4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-11-22-16(21)15-12(2)18-17(23-15)19-14(20)10-9-13-7-5-4-6-8-13/h3-10H,1,11H2,2H3,(H,18,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNWATYVJZKKOV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=CC=C2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CC=C2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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